molecular formula C5Cl4F6O2 B3037857 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane CAS No. 64499-81-6

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

Cat. No. B3037857
CAS RN: 64499-81-6
M. Wt: 347.8 g/mol
InChI Key: RSNKMTZZWVFGES-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is a chemical compound with the CAS Number: 64499-81-6 . Its molecular weight is 347.86 and its IUPAC name is 4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane . It can be used as a fluorine-based organic solvent for secondary batteries .

Scientific Research Applications

Copolymerization and Material Properties

  • Copolymer Synthesis : Copolymers of tetrafluoroethylene and a derivative of 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane, specifically 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole, have been synthesized in supercritical carbon dioxide. These copolymers show high yields and a range of molecular weights, with increasing glass transition temperatures based on composition (Michel et al., 2003).
  • Polymerization of Novel Monomers : Synthesis of polymers using novel perfluorinated monomers, including derivatives of 1,3-dioxolane, has been explored. These polymers demonstrate advanced thermal stability and have potential as superior materials (Murotani et al., 2007).

Chemical Synthesis and Reactions

  • Bismuth Compounds in Organic Synthesis : Bismuth(III) triflate has been used as a catalyst for the synthesis of 1,3-dioxolanes from carbonyl compounds, demonstrating a method that avoids using a Dean-Stark trap (Podgorski et al., 2010).
  • Reactions of 2,2-bis-(trifluoromethyl)-1,3-oxazolidin-5-ones : Studies have revealed unexpected reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones with hexafluoroacetone, resulting in various compounds including derivatives of 1,3-dioxolanes (Burger et al., 2002).

Environmental Applications

  • Dielectric Gases for Electrical Insulation : Perfluorinated cyclic ethers, including derivatives of 1,3-dioxolane, have been evaluated as dielectric gases for electrical insulation. Their properties, such as high critical electric field strength, make them promising for use in insulation and refrigeration gases (Hösl et al., 2018).

Electrochemistry and Energy Storage

  • Lithium-Sulfur Batteries : A study on lithium-sulfur batteries explored a hybrid electrolyte containing a derivative of 1,3-dioxolane. The research focused on the stability and performance of the electrolyte in these batteries (Yang et al., 2017).

Catalysis and Chemical Transformations

  • Bismuth-Catalyzed Allylation of Dioxolanes : Bismuth trifluoromethanesulfonate was used as a catalyst for the allylation of dioxolanes, leading to the production of highly functionalized esters. This method is particularly significant due to its non-corrosiveness and potential for scalability (Spafford et al., 2008).

Safety and Hazards

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is classified as Acute Tox. 3 (Oral), Acute Tox. 3 (Dermal), Acute Tox. 3 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is a complex organofluorine molecule, and its specific biological targets may depend on the context of its use .

Mode of Action

It’s known to be used as a fluorine-based organic solvent for secondary batteries . This suggests that its mode of action might involve interactions with other chemical species in the battery, possibly influencing the movement of ions or electrons.

Biochemical Pathways

Given its use as a solvent in secondary batteries , it’s likely that its primary biochemical interactions occur in non-biological systems.

Pharmacokinetics

As a solvent used in industrial applications

Result of Action

As a solvent, its primary role is likely to facilitate the dissolution or dispersion of other substances .

Its primary known use is as a solvent in secondary batteries

properties

IUPAC Name

4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKMTZZWVFGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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